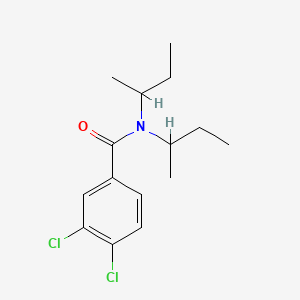

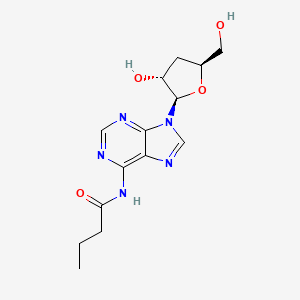

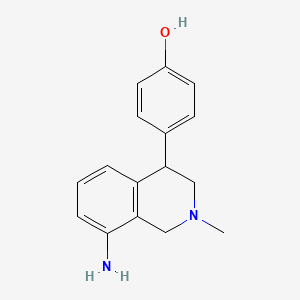

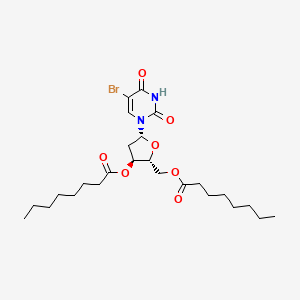

![molecular formula C7H13NO2 B1207425 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane CAS No. 7747-35-5](/img/structure/B1207425.png)

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

Descripción general

Descripción

Synthesis Analysis

The synthesis of bicyclic structures similar to 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane often involves complex reactions that yield structures with multiple functional groups and stereocenters. For example, the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the Aza-Prins reaction demonstrates a method for creating bicyclic structures with high diastereoselectivity (Mahía et al., 2017).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane can be determined using techniques such as X-ray crystallography, as demonstrated in studies of similar compounds (Moriguchi et al., 2014). These analyses reveal the spatial arrangement of atoms within the molecule and can provide insight into the compound's reactivity and physical properties.

Chemical Reactions and Properties

Bicyclic compounds undergo various chemical reactions, including ring-opening, cyclization, and functionalization, depending on their specific functional groups. For instance, the mercury-mediated synthesis of functionalized 2-azabicyclo[3.3.0]octane derivatives showcases the use of mercury(II) to induce intramolecular amino-cyclization, leading to highly diastereoselective outcomes (Peçanha et al., 2002).

Physical Properties Analysis

The physical properties of bicyclic compounds, including melting points, boiling points, solubility, and crystallinity, can be affected by their molecular structure. Detailed studies of related compounds, such as the structural study of alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, help in understanding how structural features influence these properties (Arias-Pérez et al., 2003).

Chemical Properties Analysis

The chemical properties of bicyclic compounds, including reactivity, stability, and interaction with different reagents, are crucial for their application in synthesis and industrial processes. For example, studies on the reactivity with respect to bases of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles offer insights into how bicyclic compounds react under basic conditions, leading to ring opening and further cyclization reactions (Ershov et al., 2001).

Aplicaciones Científicas De Investigación

Reactivity with Nucleophilic Reagents

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane demonstrates interesting reactivity when exposed to nucleophilic reagents. Research by Chlenov, Salamonov, and Tartakovskii (1976) explored the replacement of hydroxyl groups in similar bicyclic structures with methoxy and N-propylamine groups. Their findings provide insights into the potential chemical transformations and applications of this compound in synthetic chemistry (Chlenov, Salamonov, & Tartakovskii, 1976).

Synthesis and Diastereoselectivity

Peçanha et al. (2002) detailed the synthesis of cis-2-azabicyclo[3.3.0]octane derivatives, showcasing the potential of 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane in producing functionalized compounds through highly diastereoselective mercury-mediated intramolecular amino-cyclization. Such processes are valuable in creating specific molecular structures with potential pharmaceutical applications (Peçanha et al., 2002).

NMR Spectral Analysis

The compound's structure and conformation can be studied using NMR spectral analysis. Anteunis, Gelan, and Cauwenberghe (1974) conducted a comprehensive analysis of the NMR spectrum of 1-aza-4,6-dioxabicyclo[3.3.0]octane and its derivatives, providing critical insights into the compound's conformations. This kind of analysis is crucial for understanding the molecular structure and behavior of the compound (Anteunis, Gelan, & Cauwenberghe, 1974).

Stereospecificity in Reactions

The stereospecificity of reactions involving 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is an area of interest. Research by Couquelet et al. (2013) utilized computational methods to optimize the geometries of similar compounds, shedding light on the factors influencing the stereospecificity of their reactions. Understanding these aspects can guide the synthesis of stereochemically complex molecules (Couquelet et al., 2013).

Synthesis of Chiral Compounds

Maiereanu et al. (2005) described the diastereoselective synthesis of a bis-l,4-{l-aza-5-methyl-8-(4-nitrophenyl)-3,7dioxabicyclo[3.3.0]octane-2-yl}benzene, marking the first example of long-distance stereocontrolled synthesis in this series. This research contributes to the development of chiral compounds, which are important in the synthesis of pharmaceuticals and other biologically active molecules (Maiereanu et al., 2005).

Preparation and Characterization

Guthrie, Gallant, and Jennings (2004) explored the preparation and characterization of new examples of 5-substituted-1-aza-4,6-dioxabicyclo(3.3.0)octanes (bicyclic amide acetals), highlighting the compound's versatility and the potential for discovering new heterocyclic systems (Guthrie, Gallant, & Jennings, 2004).

Safety and Hazards

5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is classified as Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Irrit. 2, and Skin Sens. 1 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Propiedades

IUPAC Name |

7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7-3-9-5-8(7)6-10-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCMGIXRGFOXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12COCN1COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029289 | |

| Record name | 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole | |

CAS RN |

7747-35-5 | |

| Record name | Oxazolidine E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine-E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7a-Ethyldihydro-1H,3H,5H-oxazolo(3,4-c)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYLBICYCLOOXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20E75SVO7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Oxazolidine E primarily interacts with collagen by forming cross-links between collagen molecules. [, ] This cross-linking occurs through the reaction of Oxazolidine E's aldehyde group with amino acid residues in collagen, specifically lysine and tryptophan. [] This interaction leads to increased hydrothermal stability of the collagen matrix, meaning it becomes more resistant to degradation caused by heat and moisture. [, ]

ANone: While the provided research articles focus on the application and mechanism of Oxazolidine E, they lack detailed information on its structural characterization, such as molecular formula, weight, and spectroscopic data. For comprehensive information on these aspects, it is recommended to consult chemical databases or specialized literature.

A: Research suggests that Oxazolidine E does not hinder the formation of collagen fibrils. Atomic force microscopy studies revealed that collagen fibrils regenerated in the presence of Oxazolidine E exhibit the characteristic 65 nm D-banding pattern, similar to those formed without it. [] This indicates that Oxazolidine E does not disrupt the quarter-stagger arrangement of collagen molecules necessary for fibril formation. []

A: When combined with Oxazolidine E, resorcinol forms a "Tanning Matrix" that contributes to collagen stabilization. [, ] This matrix is formed through hydrogen bonding between resorcinol and the N-methylol intermediate generated from Oxazolidine E ring-opening. [] This matrix then interacts with collagen, further enhancing its stability through hydrogen bonding and hydrophobic interactions. []

A: Yes, Oxazolidine E shows promise in treating acid-deteriorated historical leather. [, ] Research indicates that it can improve the hydrothermal stability of such leather and may offer long-term protection against acidic environments. [] This is particularly relevant for preserving cultural heritage objects made from leather.

A: Studies comparing Oxazolidine E to other agents like nano alumina and nano silica suggest that while all can improve leather properties, combining these agents can yield superior results. [] Specifically, formulations containing Oxazolidine E, resorcinol, nano alumina, and the antioxidant Songnox 1010 showed enhanced efficacy in mitigating acid degradation in historical leather. []

ANone: While the provided research focuses on the efficacy of Oxazolidine E, it lacks detailed information regarding its environmental impact and degradation pathway. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

A: One research paper mentions using gas chromatography/mass spectrometry (GC/MS) for determining 7-Ethylbicyclooxazolidine in cosmetics. [] This method demonstrated good linearity, low detection limits, and acceptable recovery rates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.